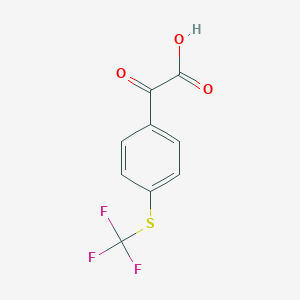
1,3-dibromo-2-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-2-ethynylbenzene: is an organic compound with the molecular formula C8H4Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an ethynyl group is substituted at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-ethynylbenzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of the ethynyl group. One common method involves the bromination of 1,3-dibromobenzene, followed by a Sonogashira coupling reaction to introduce the ethynyl group. The reaction conditions typically involve the use of a palladium catalyst, copper iodide as a co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dibromo-2-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, Glaser coupling, and others.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Reagents include palladium catalysts, copper iodide, and bases like triethylamine.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate, hydrogen peroxide, and reducing agents like lithium aluminum hydride are used.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products include diynes and other coupled products.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-2-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,3-dibromo-2-ethynylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and an ethynyl group. The bromine atoms can undergo substitution reactions, while the ethynyl group can participate in coupling reactions. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of reactive intermediates such as benzenonium ions .
Vergleich Mit ähnlichen Verbindungen
1,3-Dibromobenzene: Similar in structure but lacks the ethynyl group.
1,2-Dibromo-4-ethynylbenzene: Similar but with different positions of bromine and ethynyl groups.
1,4-Dibromo-2-ethynylbenzene: Similar but with bromine atoms at different positions.
Uniqueness: 1,3-Dibromo-2-ethynylbenzene is unique due to the specific positioning of the bromine atoms and the ethynyl group, which imparts distinct reactivity and potential applications. The presence of both bromine and ethynyl groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dibromo-2-ethynylbenzene involves the bromination of 2-ethynylbenzene followed by a second bromination at the para position.", "Starting Materials": [ "2-ethynylbenzene", "Bromine", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-ethynylbenzene in acetic acid and add bromine dropwise with stirring to obtain 1-bromo-2-ethynylbenzene.", "Step 2: Add sodium acetate to the reaction mixture and heat to reflux to obtain 1,3-dibromo-2-ethynylbenzene.", "Step 3: Purify the product by washing with water and drying with sulfuric acid." ] } | |
CAS-Nummer |
177094-74-5 |
Molekularformel |
C8H4Br2 |
Molekulargewicht |
259.9 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



